Cas no 10573-17-8 ((R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid)

(R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid structure
10573-17-8 structure
Product Name:(R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
CAS-nummer:10573-17-8
MF:C24H38O4
MW:390.556128025055
CID:171954
PubChem ID:114580
Update Time:2025-04-19

(R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 3.α.-Hydroxy-6-keto-5.α.-cholanic acid
    • 3-ALPHA-HYDROXY-6-OXO-5-ALPHA-CHOLAN-24-OIC ACID
    • 5-ALPHA-CHOLANIC ACID-3ALPHA-OL-6-ONE
    • Cholan-24-oic acid,3-hydroxy-6-oxo-, (3a,5a)- (9CI)
    • 5-A-cholanic acid-3-A-ol-6-one
    • 6-keto-lithocholic acid
    • 6-Ketolithocholic acid
    • ALLOCHOLANIC ACID
    • EINECS 234-159-4
    • 3a-hydroxy-6-keto-5a-cholanoic acid
    • NSC18168
    • LMST04010148
    • CHEBI:166720
    • NSC-18168
    • NS00052396
    • (3alpha,5alpha)-3-Hydroxy-6-oxocholan-24-oic acid
    • 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
    • NSC 18168
    • (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5alpha-CHOLANIC ACID-3alpha-OL-6-ONE
    • DTXSID701269292
    • 10573-17-8
    • 3.alpha.-Hydroxy-6-keto-5.alpha.-cholanic acid
    • SCHEMBL11406748
    • Cholan-24-oic acid, (3.alpha.,5.alpha.)-
    • (3I+/-,5I+/-)-3-Hydroxy-6-oxocholan-24-oic acid
    • Inchi: 1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20-,23-,24-/m1/s1
    • InChI-sleutel: JWZBXKZZDYMDCJ-NYGMMZBPSA-N
    • LACHT: O=C1C[C@@H]2[C@H](CC[C@]3(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]32)[C@@]2(C)CC[C@H](C[C@@H]21)O

Berekende eigenschappen

  • Exacte massa: 390.27700
  • Monoisotopische massa: 390.277
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 645
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 74.6A^2
  • XLogP3: 4.6

Experimentele eigenschappen

  • Dichtheid: 1.124
  • Kookpunt: 545.9°Cat760mmHg
  • Vlampunt: 298°C
  • Brekindex: 1.535
  • PSA: 74.60000
  • LogboekP: 4.68610

(R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-6-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid Prijsmeer >>

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